3-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-2-24-17-20-19-16(22(17)13-8-4-3-5-9-13)12-21-14-10-6-7-11-15(14)25-18(21)23/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRQUFHFBWFJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethylsulfanyl Group
The ethylsulfanyl (-S-C₂H₅) group undergoes nucleophilic substitution under alkaline conditions. For example:
Reaction :
| Reagent (R-X) | Product | Yield | Conditions |
|---|---|---|---|
| 2-Bromo-1-phenylethanone | S-alkylated derivative with ketone | 79% | Ethanol, 24 h, room temperature |
This mirrors alkylation protocols for structurally related triazole-thioethers, where cesium carbonate acts as a base to deprotonate the thiol group .
Oxidation of Thioether to Sulfone
The ethylsulfanyl group can be oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
Reaction :
| Oxidizing Agent | Product | Reaction Time | Temperature |
|---|---|---|---|
| H₂O₂ (30%) | Ethylsulfonyl derivative | 6 h | 60°C |
Similar oxidation reactions in triazole systems demonstrate enhanced electrophilicity at sulfur, enabling further functionalization.
Reduction of the Benzothiazol-2-one Moiety
The 2-one group in the benzothiazole ring is reducible using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Reaction :
| Reducing Agent | Product | Yield | Conditions |
|---|---|---|---|
| NaBH₄ | Secondary alcohol derivative | 77% | Ethanol, 40°C, 2 h |
This reduction parallels methods for analogous benzothiazole-containing compounds, where the carbonyl group is selectively reduced without affecting other functional groups .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Cu(I) catalysis:
Reaction :
| Dienophile | Catalyst | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI | Triazolo-benzothiazole hybrid | Antimicrobial agent scaffold |
Such reactions exploit the triazole’s dipolar nature, commonly utilized to generate bioactive heterocycles .
Hydrolysis of the Triazole Ring
Under acidic or basic conditions, the triazole ring undergoes hydrolysis:
Reaction :
| Condition | Product | Degradation Pathway |
|---|---|---|
| 6M HCl, reflux | Thiosemicarbazide derivative | Ring-opening via C-N cleavage |
Hydrolysis pathways are critical for understanding metabolic degradation or derivatization strategies.
Functionalization at the Methyl Bridge
The methylene group (-CH₂-) linking the triazole and benzothiazole rings can undergo bromination or oxidation:
Reaction :
| Reagent | Product | Selectivity |
|---|---|---|
| N-Bromosuccinimide (NBS) | Bromomethyl derivative | Radical-mediated C-H activation |
This modification is employed to introduce halogen atoms for cross-coupling reactions.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization:
Reaction :
| Coupling Partner | Catalyst | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 65% |
Such reactions expand structural diversity for structure-activity relationship (SAR) studies.
Key Reaction Optimization Parameters
| Reaction Type | Optimal Solvent | Temperature Range | Catalyst/Reagent |
|---|---|---|---|
| Nucleophilic substitution | Ethanol | 25–40°C | Cs₂CO₃ |
| Oxidation | Acetic acid | 50–70°C | H₂O₂ |
| Reduction | Ethanol | 40–60°C | NaBH₄ |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-benzothiazolyl acetohydrazide with phenyl isothiocyanate in the presence of sodium ethoxide. The subsequent addition of methyl iodide leads to the formation of the desired triazole-benzothiazole hybrid. The structure has been confirmed through various analytical techniques including IR spectroscopy and NMR spectroscopy, revealing characteristic functional groups and confirming the connectivity of atoms within the molecule .
Biological Activities
Antimicrobial Properties
Research has indicated that compounds containing triazole and benzothiazole moieties exhibit significant antimicrobial activity. The triazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The presence of both triazole and benzothiazole rings enhances its efficacy against a range of cancer types .
Case Studies
-
Antibacterial Activity
A study investigated the antibacterial effects of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the ethylsulfanyl group significantly enhanced antibacterial potency compared to other derivatives lacking this substitution . -
Anticancer Screening
In a drug screening study involving multicellular spheroids, this compound was identified as a novel anticancer agent. It showed promising results in reducing tumor viability and promoting cell death in resistant cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 3-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with various molecular targets. The triazole ring can inhibit enzymes like acetylcholinesterase, while the benzothiazole moiety can interact with DNA or proteins, leading to the disruption of cellular processes. These interactions can result in the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Triazole Derivatives with Sulfur Substituents
- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This compound shares a 1,2,4-triazole core but differs in substituents: a phenylsulfonyl group replaces the ethylsulfanyl group, and a phenylethanone moiety is present instead of the benzothiazol-2-one system.
Benzothiazole-Containing Heterocycles
- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ():
This pyrazolone-benzothiazole hybrid lacks the triazole ring but shares the benzothiazole motif. The absence of the triazole moiety may reduce metal-binding capacity, while the allyl and methyl groups could influence steric interactions in biological targets .
Key Comparative Data
Research Findings and Implications
- Substituent Effects : The ethylsulfanyl group in the target compound may confer moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the phenylsulfonyl group in ’s compound increases solubility but may limit blood-brain barrier penetration .
- Benzothiazole vs.
- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective methylation and thiolation steps, whereas ’s derivatives utilize straightforward α-halogenated ketone reactions .
Biological Activity
The compound 3-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a hybrid molecule that incorporates both benzothiazole and triazole moieties. This structural combination is significant in medicinal chemistry due to the diverse biological activities exhibited by compounds containing these functional groups. The presence of the ethylsulfanyl group further enhances its potential pharmacological properties.
Structural Characteristics
The compound is characterized by:
- Benzothiazole Moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Triazole Ring : Often associated with antifungal and antibacterial activities.
- Ethylsulfanyl Group : This substituent may enhance lipophilicity and bioavailability.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
Antimicrobial Activity
Compounds containing benzothiazole and triazole have demonstrated significant antimicrobial effects. For instance:
- A study on benzothiazole derivatives showed promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations (MIC) lower than 0.01 µM .
Anticancer Properties
Benzothiazole derivatives are often investigated for their anticancer potential. Case studies have shown that:
- Certain benzothiazole-based compounds induce apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research indicates that:
- Benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Case Studies
- Antitubercular Activity : A derivative of benzothiazole was found to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), crucial for M. tuberculosis survival . This highlights the potential of similar compounds in treating tuberculosis.
- Cytotoxicity Studies : In vitro studies demonstrated that certain triazole derivatives displayed cytotoxic effects against various cancer cell lines, indicating the importance of further exploration into the cytotoxicity of our compound .
Synthesis Methods
The synthesis of this compound typically involves:
- Synthesis of Triazole Derivative : Utilizing S-alkylation methods to introduce the ethylsulfanyl group.
- Formation of Benzothiazole Linkage : Employing cyclization reactions to form the benzothiazole ring.
Comparative Analysis
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Phenyl)-4H-1,2,4-triazol | Contains a phenyl group but lacks benzothiazole structure | Simpler structure with limited biological activity |
| 2-(6-Phenyltriazolo[3,4-b]-thiadiazin)benzothiazole | Fused heterocycles with additional thiadiazine ring | Increased complexity may enhance biological activity |
| 5-(Ethylsulfanyl)-4-methyltriazole | Similar sulfanyl group but lacks benzothiazole | Focused on different biological targets |
Q & A
Q. What are the key synthetic routes for this compound, and how can intermediates be characterized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with triazole ring formation. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) generates intermediates . Subsequent functionalization (e.g., thioether linkage) requires alkylation or nucleophilic substitution, monitored via TLC or HPLC. Key intermediates are characterized using:
- NMR : To confirm substituent integration and regiochemistry (e.g., aromatic proton shifts in DMSO-d6).
- X-ray crystallography : For unambiguous structural determination (as seen in triazole-thioether analogs) .
Table 1: Common Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Triazole formation | Ethanol, glacial acetic acid, reflux | Cyclocondensation | |
| Thioether linkage | Alkyl halides, base (e.g., K₂CO₃), DMF | Functionalization |
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodological Answer:
- ¹H/¹³C NMR : Resolves proton environments (e.g., ethylsulfanyl CH₂ vs. benzothiazolone protons) and confirms stereochemistry.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of benzothiazolone at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?
- Methodological Answer: Density Functional Theory (DFT) calculates:
- HOMO-LUMO gaps : To assess electrophilic/nucleophilic sites (e.g., triazole N-atoms as electron-rich centers) .
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to predict regioselectivity in reactions.
- Example : DFT-optimized structures of triazole derivatives align with crystallographic data, enabling mechanistic studies of thioether bond formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Discrepancies (e.g., variable IC₅₀ values in cytotoxicity assays) arise from:
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Compound purity : Validate via HPLC (≥95% purity) and quantify degradation products .
- Orthogonal assays : Confirm activity using enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis markers) methods .
Q. How to optimize reaction conditions for triazole ring formation?
- Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity vs. ethanol for milder conditions .
- Catalysts : Use Cu(I) catalysts for "click chemistry" to improve regioselectivity and yield .
- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours under reflux) .
Data Contradiction Analysis
Q. Why do synthetic yields vary for the thioether linkage step?
- Methodological Answer: Yield discrepancies (e.g., 40% vs. 70%) may result from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
